molecular formula C13H13N3O B10971267 N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide CAS No. 560103-82-4

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B10971267
CAS No.: 560103-82-4
M. Wt: 227.26 g/mol
InChI Key: UARUPWQNDYZOIT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce corresponding amines.

Scientific Research Applications

1.1. Inhibition of Spleen Tyrosine Kinase (Syk)

One of the primary applications of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is its role as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is implicated in various inflammatory and autoimmune diseases. Research indicates that compounds of this class can effectively modulate Syk activity, making them potential candidates for treating conditions such as:

  • Rheumatoid Arthritis
  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Cancer .

This inhibition can help in managing disease states characterized by inappropriate Syk activity, which may arise from genetic mutations or overexpression of the kinase.

1.2. Anti-inflammatory Effects

The compound has shown promise in mitigating inflammation-related conditions. By inhibiting Syk, it may reduce the severity of inflammatory responses in diseases such as ulcerative colitis and multiple sclerosis . This anti-inflammatory property is particularly beneficial in developing therapeutic strategies for chronic inflammatory diseases.

Neuroprotective Applications

Recent studies have explored the neuroprotective effects of pyridine-based compounds, including this compound. The modulation of signaling pathways involved in neurodegeneration presents a potential avenue for treatment strategies aimed at conditions like Alzheimer’s disease and Parkinson’s disease .

Case Study: Neurodegenerative Disease Models

In vitro studies have demonstrated that compounds similar to this compound can reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective effect against neurodegeneration .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. For instance, studies indicate that derivatives of this compound activate apoptotic pathways in breast cancer cell lines (e.g., MCF-7), leading to increased cell death .

Data Table: Summary of Biological Activities

Activity TypeEffectDisease Target
Syk InhibitionReduces inflammationRheumatoid Arthritis
NeuroprotectionDecreases oxidative stressNeurodegenerative Diseases
Anticancer ActivityInduces apoptosisBreast Cancer

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyridine ring and side chains can enhance binding affinity to target proteins involved in disease pathways.

Key Findings from SAR Studies:

  • Substituents on the pyridine ring significantly influence biological activity.
  • The presence of specific functional groups enhances selectivity towards Syk inhibition .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine core substituted with a carboxamide group. The synthesis typically involves the reaction of 4,6-dimethylpyridin-2-amine with pyridine-3-carboxylic acid derivatives under appropriate conditions to yield the desired compound. Various synthetic pathways have been explored, including oxidative dimerization methods that allow for the introduction of functional groups necessary for biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines such as HepG2 and A549. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival suggests potential utility in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialMRSA, E. coliInhibition of cell wall synthesis
AnticancerHepG2, A549Induction of apoptosis via RXRα modulation

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against MRSA and found that it exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, indicating its potential as a new therapeutic agent against resistant strains .
  • Cancer Cell Apoptosis : In a series of experiments involving human cancer cell lines, this compound was shown to activate caspase pathways leading to apoptosis. This was confirmed through assays measuring poly ADP-ribose polymerase (PARP) cleavage and caspase-3 activation .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Bacterial Targets : The compound's structural similarity to known enzyme substrates allows it to act as an inhibitor of key bacterial enzymes involved in cell wall biosynthesis.
  • Cancer Targets : Its interaction with the retinoid X receptor (RXRα) suggests that it may modulate transcriptional activities related to cell growth and differentiation.

Properties

CAS No.

560103-82-4

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H13N3O/c1-9-6-10(2)15-12(7-9)16-13(17)11-4-3-5-14-8-11/h3-8H,1-2H3,(H,15,16,17)

InChI Key

UARUPWQNDYZOIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CN=CC=C2)C

Origin of Product

United States

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